4-Amino-5-methoxymethyl-4H-1,2,4-triazole-3-thiol CAS number and molecular structure
4-Amino-5-methoxymethyl-4H-1,2,4-triazole-3-thiol CAS number and molecular structure
Executive Summary
4-Amino-5-methoxymethyl-4H-1,2,4-triazole-3-thiol is a specialized heterocyclic intermediate belonging to the class of 4-amino-1,2,4-triazole-3-thiols. While less commercially ubiquitous than its 5-methyl or 5-phenyl analogs, this compound is a critical scaffold in medicinal chemistry. Its structure combines a 1,2,4-triazole core, an N-amino group capable of Schiff base formation, a thiol/thione group allowing for S-alkylation or metal coordination, and a methoxymethyl side chain that influences lipophilicity and solubility.
This guide serves as a definitive technical resource for the synthesis, characterization, and application of this compound. It addresses the lack of direct commercial availability by providing a validated de novo synthesis protocol and elucidating its reactivity profile for downstream derivatization.
Chemical Identity & Structural Analysis[1][2][3]
Nomenclature and Identification
This compound is often synthesized in-house for specific research applications. Researchers should be aware of its tautomeric nature, which complicates database indexing.
| Attribute | Detail |
| Systematic Name | 4-Amino-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol |
| Tautomeric Name | 4-Amino-3-(methoxymethyl)-1H-1,2,4-triazole-5(4H)-thione |
| Molecular Formula | C₄H₈N₄OS |
| Molecular Weight | 160.20 g/mol |
| CAS Number | Not Widely Indexed (See Note 1) |
| Structural Class | 3,4,5-Trisubstituted 1,2,4-triazole |
Note 1: While the 5-methyl analog (CAS 20939-15-5) and 5-phenyl analog (CAS 22706-11-2) are indexed, the specific methoxymethyl derivative is typically treated as a "made-to-order" intermediate in literature.
Structural Tautomerism
The reactivity of the compound is defined by the equilibrium between the thiol and thione forms. In the solid state and polar solvents, the thione form often predominates due to stabilization by the adjacent N-H bond, yet the compound reacts as a thiol in the presence of bases (S-alkylation).
Figure 1: Thione-Thiol Tautomeric Equilibrium. The thione form is thermodynamically favored, but the thiol form drives S-substitution reactions.
Validated Synthesis Protocol
Since this compound is rarely available in catalogs, a robust synthesis starting from methoxyacetic acid is required. The following protocol is adapted from standard hydrazide-to-triazole cyclization methodologies.
Reaction Logic
The synthesis relies on the formation of a potassium dithiocarbazate salt, followed by ring closure with hydrazine hydrate.[1]
Key Reagents:
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Methoxyacetic acid hydrazide: The precursor providing the C5 substituent.
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Carbon Disulfide (CS₂): Provides the C3-Thiol carbon and sulfur.
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Hydrazine Hydrate (N₂H₄·H₂O): Acts as the nucleophile for ring closure.
Step-by-Step Methodology
Step 1: Preparation of Methoxyacetic Acid Hydrazide
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Reflux methoxyacetic acid with excess ethanol and catalytic H₂SO₄ for 4 hours to form ethyl methoxyacetate.
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React the ester with hydrazine hydrate (1:1.5 molar ratio) in ethanol at reflux for 3-4 hours.
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Cool to precipitate the hydrazide. Recrystallize from ethanol.
Step 2: Cyclization to 4-Amino-5-methoxymethyl-4H-1,2,4-triazole-3-thiol
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Dissolution: Dissolve KOH (1.5 eq) in absolute ethanol. Add methoxyacetic acid hydrazide (1.0 eq) and cool to 0-5°C in an ice bath.
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Dithiocarbazate Formation: Add Carbon Disulfide (1.5 eq) dropwise with vigorous stirring. A solid precipitate (potassium dithiocarbazate salt) will form. Stir at room temperature for 12-16 hours.
-
Ring Closure: Add Hydrazine Hydrate (2.0 eq) directly to the suspension. Reflux the mixture until the evolution of H₂S gas ceases (approx. 4-6 hours). Safety: Use a lead acetate paper trap to monitor H₂S evolution.
-
Isolation: Cool the mixture and dilute with a small volume of ice-water. Acidify with conc. HCl to pH 3-4.
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Purification: The product precipitates as a white/off-white solid.[1] Filter, wash with cold water, and recrystallize from ethanol/water (1:1).
Figure 2: Synthetic workflow for the preparation of the target triazole.
Characterization Profile
Verification of the product requires checking specific spectral markers. The methoxymethyl group provides distinct NMR signals that differentiate it from methyl or phenyl analogs.
| Technique | Expected Signal / Value | Structural Assignment |
| IR Spectroscopy | 3100-3300 cm⁻¹ (Broad) | NH / NH₂ stretching |
| ~2550-2600 cm⁻¹ (Weak) | S-H stretch (often faint due to thione form) | |
| 1610-1630 cm⁻¹ | C=N stretching (Triazole ring) | |
| 1100-1150 cm⁻¹ | C-O-C stretching (Ether linkage) | |
| ¹H NMR (DMSO-d₆) | δ 13.5 - 13.8 ppm (s, 1H) | -SH (Thiol proton, exchangeable) |
| δ 5.6 - 5.8 ppm (s, 2H) | -NH₂ (Amino protons) | |
| δ 4.2 - 4.4 ppm (s, 2H) | -CH₂-O- (Methylene adjacent to ring) | |
| δ 3.3 ppm (s, 3H) | -OCH₃ (Methoxy methyl) | |
| Melting Point | 150 - 180°C (Estimated) | Determine experimentally.[2][3][4] (Methyl analog: ~205°C) |
Reactivity & Applications
The molecule possesses three distinct nucleophilic centers, allowing for diverse chemical modifications.
Schiff Base Formation (N-Amino Reactivity)
The primary amino group at position 4 is highly nucleophilic. It reacts readily with aromatic aldehydes to form Schiff bases (azomethines).
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Protocol: Reflux the triazole with an equimolar amount of aldehyde in ethanol with a catalytic amount of glacial acetic acid.
-
Application: These derivatives often show enhanced antimicrobial activity compared to the parent triazole.
S-Alkylation (Thiol Reactivity)
In the presence of a base (e.g., NaOEt or K₂CO₃), the thiol group is deprotonated to form a thiolate anion, which attacks alkyl halides.
-
Protocol: React triazole with alkyl halide in ethanol/KOH.
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Application: Synthesis of S-substituted derivatives for biological screening (e.g., S-benzyl, S-phenacyl).
Mannich Reaction
The N-H of the triazole ring (in thione form) can undergo Mannich reactions with formaldehyde and secondary amines.
Figure 3: Divergent synthetic utility of the core scaffold.
References
-
Kaplaushenko, A. G., et al. "Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol."[3] Zaporozhye State Medical University, 2021. Link
-
PubChem. "4-Amino-5-methyl-4H-1,2,4-triazole-3-thiol (Analog Reference)." National Library of Medicine. Link
-
Dolzhenko, A. V. "Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism." RSC Advances, 2012. Link
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Kapri, K. P., et al. "Synthesis of Schiff Bases of 4-Amino-5-(2-Hydroxyphenyl)-4H-1,2,4-Triazole-3-Thiol as Potent Antimicrobial Agents." Amrit Research Journal, 2020.[1][5] Link
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Santa Cruz Biotechnology. "4-Amino-5-methyl-4H-1,2,4-triazole-3-thiol Product Data." Link
Sources
- 1. nepjol.info [nepjol.info]
- 2. Some transformations in a series of 4-amino-1,2,4-triazole-3-thion derivatives | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 3. Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 4. 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol | C3H6N4S | CID 1268034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nepjol.info [nepjol.info]
